Methyl 2-methylindolizine-3-carboxylate
Overview
Description
“Methyl 2-methylindolizine-3-carboxylate” is a chemical compound with the CAS Number: 105944-60-3 . It has a molecular weight of 189.21 and its IUPAC name is methyl 2-methylindolizine-3-carboxylate . The compound is typically stored at room temperature and has a physical form of powder .
Synthesis Analysis
While specific synthesis methods for “Methyl 2-methylindolizine-3-carboxylate” were not found, there are efficient procedures to synthesize a series of functionalized 2-methyl-1H-indole-3-carboxylate derivatives from commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling .Molecular Structure Analysis
The InChI code for “Methyl 2-methylindolizine-3-carboxylate” is 1S/C11H11NO2/c1-8-7-9-5-3-4-6-12(9)10(8)11(13)14-2/h3-7H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 2-methylindolizine-3-carboxylate” is a powder that is stored at room temperature . It has a molecular weight of 189.21 .Scientific Research Applications
Synthesis and Larvicidal Activity : Methyl 2-methylindolizine-3-carboxylate derivatives have been synthesized using microwave-assisted one-pot methods. These compounds, including ethyl 3-substituted-7-methylindolizine-1-carboxylates, have demonstrated significant larvicidal activity against Anopheles arabiensis. The study suggests the potential of indolizine pharmacophores in developing larvicidal agents (Chandrashekharappa et al., 2018).
Acylation and Structural Elucidation : Research on the acylation of 2-methylindolizine has led to the synthesis of various acylindolizines, shedding light on their structural characteristics. This includes minor products of substitution, contributing to the understanding of indolizine reactivities and potential applications in medicinal chemistry (Bobrovskii, Lushnikov, & Bundel', 1989).
Antibacterial Properties : Methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate has been investigated for its inhibitory action against Mycobacterium tuberculosis. The study highlights the drug's potential in tuberculosis treatment, emphasizing the importance of structural analysis in developing new antibacterial agents (Hasija et al., 2020).
Photooxidation and Photouncaging : The application of red light-emitting-diode light to 3-acyl-2-methoxyindolizines triggers photooxidation, releasing alcohols or carboxylic acids efficiently. This method has been used to uncage various functional molecules, including anticancer drugs, highlighting its potential in controlled drug delivery and molecular biology research (Watanabe et al., 2020).
Cycloaddition Chemistry : The Rh(II)-catalyzed 1,3-dipolar cycloaddition reaction has been employed to prepare novel indolizinone-based compounds, demonstrating the versatility of methyl 2-methylindolizine-3-carboxylate in synthesizing complex molecular structures. This method offers a pathway to synthesize indolo- and furano-fused indolizinones, which could have various pharmacological applications (Mmutlane, Harris, & Padwa, 2005).
Synthesis of 3-Arylindolizine-1-Carboxylates : A one-pot synthetic protocol has been developed for synthesizing 3-arylindolizine-1-carboxylates. This process, which involves the annulation of 2-(2-nitro-1-arylethyl)malonates with pyridine, highlights the potential of methyl 2-methylindolizine-3-carboxylate derivatives in creating structurally diverse and potentially biologically active molecules (Li et al., 2013).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
While specific future directions for “Methyl 2-methylindolizine-3-carboxylate” were not found, research on indolizines, which are structurally related to this compound, has been active. For instance, new pathways for achieving substitution patterns in indolizines have been discovered, sparking interest in completely new pathways, such as transition metal-catalyzed reactions and approaches based on oxidative coupling . These advances could potentially influence future research directions for “Methyl 2-methylindolizine-3-carboxylate” and related compounds.
properties
IUPAC Name |
methyl 2-methylindolizine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8-7-9-5-3-4-6-12(9)10(8)11(13)14-2/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMXEZJJFCBAQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methylindolizine-3-carboxylate |
Synthesis routes and methods
Procedure details
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